REACTION_CXSMILES
|
P(Cl)(Cl)Cl.[P:5]([OH:8])([OH:7])[OH:6].[S:9]1[CH:13]=[CH:12][N:11]=[C:10]1[NH:14][CH:15]=O>O>[S:9]1[CH:13]=[CH:12][N:11]=[C:10]1[NH:14][CH:15]([P:5]([OH:8])(=[O:6])[OH:7])[P:5]([OH:8])(=[O:7])[OH:6]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
6.12 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)NC=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring, at 60° for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated for a further 6 hours at approximately 60°
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
WASH
|
Details
|
subsequently washed with aqueous methanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)NC(P(O)(=O)O)P(O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |